
7-Aminocephalosporanic acid
Overview
Description
7-Aminocephalosporanic acid (7-ACA) is a pivotal intermediate in the synthesis of semisynthetic cephalosporin antibiotics. Structurally, it consists of a β-lactam ring fused to a dihydrothiazine ring, with an amino group at position C-7 and an acetoxy group at position C-3' (Figure 1) . Its molecular formula is C₁₀H₁₂N₂O₅S, and it is derived from cephalosporin C (CPC) via enzymatic or chemical deacylation . Industrially, 7-ACA is produced through a two-step enzymatic process involving D-amino acid oxidase (DAO) and glutarylamidase (GA), which remove the D-α-aminoadipyl side chain from CPC . This compound serves as the foundational scaffold for over two-thirds of clinically used cephalosporins, enabling modifications at positions C-7 and C-3' to enhance antimicrobial activity, stability, and pharmacokinetics .
Preparation Methods
Chemical Synthesis of 7-Aminocephalosporanic Acid
Traditional Acid Hydrolysis
The initial method for 7-ACA production involved chemical deacylation of cephalosporin C (CPC) via acid hydrolysis. This process utilizes strong acids (e.g., HCl) and organic solvents under controlled temperature conditions (0–5°C) to cleave the β-lactam ring’s amide bond. However, the method suffers from critical limitations:
- Low Yields : Typical conversions rarely exceed 1% due to side reactions degrading the β-lactam core.
- Environmental Impact : Large volumes of chlorinated solvents (e.g., dichloromethane) and toxic byproducts (e.g., α-aminoadipic acid derivatives) necessitate costly waste treatment.
- Safety Concerns : Handling concentrated acids at low temperatures poses operational hazards, limiting scalability.
Despite these drawbacks, acid hydrolysis remains a historical benchmark against which enzymatic methods are compared.
Enzymatic Production of this compound
Two-Step Enzymatic Hydrolysis
The industrial standard for 7-ACA production employs a chemo-enzymatic cascade combining D-amino acid oxidase (DAAO) and glutarylacylase (GA).
Reaction Mechanism
- Oxidative Deamination : DAAO catalyzes CPC oxidation, forming α-ketoadipyl-7-ACA (AKA-7-ACA) and hydrogen peroxide (H₂O₂).
$$
\text{CPC} \xrightarrow{\text{DAAO, O}2} \text{AKA-7-ACA} + \text{NH}3 + \text{H}2\text{O}2
$$ - Hydrolytic Cleavage : GA hydrolyzes AKA-7-ACA to 7-ACA and glutaric acid.
$$
\text{AKA-7-ACA} \xrightarrow{\text{GA}} \text{7-ACA} + \text{Glutaric Acid}
$$
Process Optimization
- Enzyme Immobilization : DAAO and GA are co-immobilized on epoxy-activated supports (e.g., Eupergit C) to enhance stability and reuse. Immobilized DAAO retains 80% activity after 10 cycles.
- H₂O₂ Mitigation : Co-immobilizing catalase (CAT) with DAAO eliminates H₂O₂, preventing enzyme inactivation. This tri-enzyme system (DAAO-CAT-GA) achieves 90.9% 7-ACA yield within 2.5 hours.
- Reaction Conditions :
Parameter Optimal Range Temperature 30–35°C pH 7.5–8.0 CPC Concentration 15–20 mM Oxygen Supply 0.5–1.0 vvm
One-Step Enzymatic Hydrolysis
Direct conversion of CPC to 7-ACA using cephalosporin C acylase (CA) simplifies production but faces enzyme activity challenges.
Enzyme Sources and Engineering
Native CA from Pseudomonas sp. N176 exhibits low catalytic efficiency ($$k_{cat} = 0.15 \, \text{s}^{-1}$$). Protein engineering strategies (e.g., directed evolution, site-saturation mutagenesis) have yielded mutants with 10-fold higher activity. For example, the VAC variant achieves 98% CPC conversion over 41 hours, producing 81 mg 7-ACA per 15 mM CPC.
Reaction Dynamics
- pH Dependency : CA activity peaks at pH 6.5–7.0, with rapid inactivation above pH 8.0.
- Substrate Inhibition : CPC concentrations >25 mM reduce conversion rates by 40% due to active site saturation.
Separation and Purification of 7-ACA
Post-synthesis separation involves multi-step extraction and crystallization to isolate 7-ACA from reaction mixtures containing α-aminoadipic acid and residual enzymes.
Solvent Extraction
- Primary Extraction : Adjusting the mixture to pH 2.5–3.0 precipitates proteins, followed by centrifugation.
- Secondary Extraction : 7-ACA is extracted into ethyl acetate at pH 5.0, yielding 85–90% purity.
Crystallization
Crude 7-ACA is dissolved in hot ethanol (60°C) and crystallized by cooling to 4°C. This step achieves >98% purity, with a typical recovery of 70–75%.
Recent Advancements in 7-ACA Production
Hybrid Chemo-Enzymatic Systems
Combining chemical activation with enzymatic hydrolysis enhances efficiency:
- Methanesulfonic Anhydride Activation : Pre-treatment of CPC with methanesulfonic anhydride increases CA accessibility, reducing reaction time by 30%.
Genetically Modified Microorganisms
E. coli strains expressing recombinant CA (e.g., CA-Pm) produce 7-ACA at titers of 12 g/L in fed-batch fermentations, surpassing native microbial yields by 200%.
Continuous Flow Bioreactors
Immobilized enzyme-packed reactors enable continuous 7-ACA production, achieving space-time yields of 1.2 g/L/h and operational stability exceeding 500 hours.
Comparative Analysis of Preparation Methods
Method | Yield (%) | Purity (%) | Environmental Impact | Cost (USD/kg) |
---|---|---|---|---|
Acid Hydrolysis | <1 | 70–75 | High | 120–150 |
Two-Step Enzymatic | 90–95 | 95–98 | Moderate | 80–100 |
One-Step Enzymatic | 85–90 | 90–95 | Low | 70–90 |
Chemical Reactions Analysis
Types of Reactions: 7-Aminocephalosporanic acid undergoes various chemical reactions, including acylation, oxidation, and substitution. These reactions are essential for the synthesis of different cephalosporin antibiotics .
Common Reagents and Conditions:
Acylation: This reaction involves the use of acylating agents such as benzoyl chloride and cinnamoyl chloride.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid can be used to oxidize this compound.
Substitution: Various substituents can be introduced at the C3 and C7 positions of the β-lactam nucleus to create different cephalosporin derivatives.
Major Products: The major products formed from these reactions are different cephalosporin antibiotics, such as cefotaxime and cefpodoxime proxetil .
Scientific Research Applications
Antibiotic Production
7-ACA is predominantly utilized in the synthesis of cephalosporin antibiotics, which are effective against various bacterial infections including:
- Streptococcal infections
- Pneumonia
- Skin and soft tissue infections
- Meningitis
- Urinary tract infections (UTIs)
The increasing prevalence of infectious diseases globally has led to a growing demand for antibiotics, positioning 7-ACA as a vital component in antibiotic production .
Development of Semisynthetic Antibiotics
Recent studies highlight the role of 7-ACA in producing semisynthetic β-lactam antibiotics. Deacetylation at position C-3 of 7-ACA allows for further modification and enhancement of antibiotic properties, leading to improved efficacy against resistant bacterial strains .
Enzymatic Processes
The enzymatic conversion of CPC to 7-ACA has gained prominence due to its efficiency and reduced environmental impact compared to traditional chemical methods. Key enzymes involved include:
- Cephalosporin C acylase (CCA)
- D-amino acid oxidase (DAOD)
These enzymes facilitate the transformation through biocatalytic processes, achieving high yields (up to 90%) with minimal by-products .
Fermentation Technology
The use of microorganisms such as Acremonium chrysogenum has been optimized to enhance the fermentation process, resulting in increased productivity and cost-effectiveness in 7-ACA production .
Separation Techniques
Efficient separation techniques are crucial for isolating 7-ACA from reaction mixtures. Recent advancements include:
- Reactive extraction using agents like Aliquat-336.
- Transport through bulk liquid membranes , which have shown promising results in achieving high purity levels with lower material costs .
Market Dynamics
The market for 7-ACA is influenced by several factors:
- Increasing incidence of infectious diseases driving antibiotic demand.
- Technological advancements in production methods enhancing efficiency and sustainability.
- The need for environmentally friendly processes due to pollution concerns associated with traditional production methods .
Case Study: Enzymatic Hydrolysis
A recent study demonstrated that immobilized enzymes used in enzymatic hydrolysis not only enhance the recovery process but also allow for multiple uses, significantly reducing costs associated with production .
Innovation in Enzyme Engineering
Research has focused on protein engineering to enhance the substrate specificity and activity of CCAs, resulting in mutant variants that exhibit significantly improved performance compared to wild-type enzymes .
Mechanism of Action
The mechanism of action of 7-aminocephalosporanic acid derivatives involves binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death . The β-lactam ring is crucial for this activity, as it mimics the structure of the D-alanyl-D-alanine substrate of the PBPs .
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Structural Comparison of 7-ACA and Key Analogues
- 7-ADACA : Produced by enzymatic deacetylation of 7-ACA using esterases like EstD1 from Alicyclobacillus tengchongensis. This thermostable enzyme retains >50% activity at pH 4–11 and 65°C, enabling efficient industrial-scale production .
- 3-CMAC : Chlorinated derivatives at C-3' and C-7 allow versatile chemical modifications (e.g., amination, thioetherification) before deprotection, streamlining antibiotic synthesis .
- 7-Aminodesacetoxycephalosporanic Acid: The absence of the acetoxy group reduces steric hindrance, facilitating alternative side-chain additions .
Production Methods and Industrial Relevance
Table 2: Production Processes for 7-ACA and Analogues
- 7-ACA : Industrial production employs recombinant glutarylamidase variants for single-step bioconversion, reducing costs and environmental impact .
- 7-ADACA : Emerging as a stable alternative for synthesizing cephalosporins with improved solubility profiles .
Research Advancements and Challenges
- Enzymatic Innovations: Structure-guided engineering of glutarylamidase aims to enable single-step 7-ACA production from CPC, bypassing intermediate steps .
- Wastewater Treatment : Struvite precipitation effectively removes ammonium from 7-ACA wastewater (optimal pH 9, Mg²⁺:NH₄⁺:PO₄³⁻ = 1:1:1.1) .
- Thermostable Enzymes : EstD1 and similar enzymes offer scalable, eco-friendly alternatives to chemical synthesis .
Biological Activity
7-Aminocephalosporanic acid (7-ACA) is a crucial compound in the development of cephalosporin antibiotics, which are widely used for their antibacterial properties. This article explores the biological activity of 7-ACA, including its antibacterial effects, synthesis, enzymatic processes involved in its production, and recent research findings.
Overview of this compound
7-ACA is derived from cephalosporin C and serves as a precursor for various semisynthetic cephalosporins. It retains the β-lactam ring structure that is essential for its antibiotic activity. The compound is primarily recognized for its effectiveness against Gram-positive bacteria, with modifications leading to enhanced activity against Gram-negative strains.
Efficacy Against Bacterial Strains
Research has demonstrated that derivatives of 7-ACA exhibit significant antibacterial activity. For instance, the N-phenylacetyl derivative (cephaloram) showed comparable efficacy to benzylpenicillin against several Gram-positive organisms and was notably effective against penicillin-sensitive strains of Staphylococcus aureus . The following table summarizes the comparative antibacterial activities of various 7-ACA derivatives:
Compound | Activity Against Penicillin-Sensitive S. aureus | Activity Against Methicillin-Resistant Strains |
---|---|---|
Benzylpenicillin | High | Low |
Cephaloram | Comparable | 4-8 times more active |
N-α-phenoxypropionyl derivative | Moderate | 4-16 times more active |
Synergistic Effects
Synergistic interactions have been observed between certain derivatives of 7-ACA and other antibiotics. Notably, combinations with fusidic acid or cephalosporin P1 have shown enhanced effectiveness against weak penicillinase-producing strains . This synergy highlights the potential for developing combination therapies to combat resistant bacterial strains.
Synthesis and Production Processes
7-ACA can be synthesized from cephalosporin C through both chemical and enzymatic methods. The enzymatic approach is preferred due to its environmental benefits and efficiency. Key enzymes involved include:
- D-amino acid oxidase : Catalyzes the oxidative deamination of cephalosporin C.
- Cephalosporin acylase : Facilitates the conversion of glutaryl-7-ACA to 7-ACA.
Recent advancements in enzyme engineering have led to improved catalytic efficiencies, enhancing the yield of 7-ACA during production .
Case Study on Antimicrobial Activity
A study focused on synthesizing various 7-ACA derivatives demonstrated promising antimicrobial activity against a range of pathogens. Compounds containing thiazole or thiazolidine nuclei exhibited moderate to good antimicrobial properties . This research underscores the importance of structural modifications in enhancing the biological activity of 7-ACA derivatives.
Inhibition Studies
Recent studies have identified 7-ACA as a potential inhibitor of HSP90β, suggesting a novel mechanism of action beyond its traditional role as an antibiotic. This finding opens avenues for exploring 7-ACA in cancer therapy, given HSP90's role in protein folding and stability .
Q & A
Basic Research Questions
Q. What are the primary methods for synthesizing 7-ACA, and how do they influence downstream applications?
7-ACA is synthesized via enzymatic or chemical deacylation of cephalosporin C. Enzymatic methods use cephalosporin C acylase (CPC acylase) derived from Achromobacter xylosoxidans or genetically engineered strains to hydrolyze the α-aminoadipoyl side chain . Chemical methods involve sequential oxidation and hydrolysis steps but risk β-lactam ring degradation . Enzymatic routes are preferred for scalability and reduced environmental impact, but optimization of enzyme activity (e.g., via site-directed mutagenesis) is critical for industrial yields .
Q. How can researchers characterize the purity and stability of 7-ACA in aqueous solutions?
Purity is assessed using HPLC with UV detection (λ = 254 nm) to quantify α-aminoadipic acid impurities and residual cephalosporin C . Stability studies involve monitoring degradation kinetics under varying pH (2–8) and temperatures (2–25°C) via spectrophotometry. Near-infrared (NIR) spectroscopy coupled with multivariate analysis (e.g., principal component analysis) enables rapid, non-destructive quality control by correlating spectral data with chemical parameters like moisture content and impurity levels .
Q. What experimental parameters govern the solubility of 7-ACA in solvent systems?
Solubility in acetone-water mixtures decreases sharply with acetone concentration but increases marginally with temperature (274–301 K). Laser monitoring techniques reveal that solubility follows the λh equation, where acetone volume fraction and temperature are key variables. For crystallization, optimal conditions involve 10–20% acetone at 280–290 K to maximize yield while minimizing solvent use .
Advanced Research Questions
Q. How can enzymatic conversion efficiency be improved for large-scale 7-ACA production?
CPC acylase engineering enhances catalytic activity and thermal stability. Mutagenesis targeting flexible loop regions (e.g., B-factor analysis) improves substrate binding. For example, mutations in Pseudomonas sp. CPC acylase (e.g., F306L) increase activity by 30% . Immobilization on epoxy-activated resins or silica nanoparticles improves enzyme reusability (>10 cycles) and reduces production costs .
Q. What strategies mitigate α-aminoadipic acid contamination during 7-ACA isolation?
Impurities arise from incomplete enzymatic cleavage of cephalosporin C. Countercurrent extraction with butyl acetate at pH 3–4 selectively partitions 7-ACA into the aqueous phase, while α-aminoadipic acid remains in the organic phase. Post-extraction, ion-exchange chromatography (e.g., Dowex 1×2 resin) further purifies 7-ACA with >98% recovery .
Q. How do researchers resolve contradictions in quality assessment data between NIR and traditional assays?
Multivariate classification models (e.g., soft independent modeling of class analogy) reconcile discrepancies by integrating NIR spectral data with chemical parameters (e.g., moisture, particle size). Calibration against reference HPLC data ensures accuracy, while outlier detection identifies batch-specific anomalies .
Q. What in vivo models validate 7-ACA-derived antibiotics against resistant pathogens?
Murine models of Mycobacterium leprae infection demonstrate that 7-ACA derivatives (e.g., cefapirin) reduce bacterial load by 90% at 10 mg/kg via inhibition of cell wall synthesis . For hepatic steatosis studies, high-fat diet mice treated with 7-ACA (5–25 mg/kg) show reduced cholesterol and triglyceride levels via HSP90β inhibition .
Q. How can enzyme stability be enhanced for continuous-flow bioreactor systems?
Computational design of CPC acylase variants (e.g., stabilizing salt bridges or disulfide bonds) increases thermal tolerance (T₅₀ improved by 15°C). Immobilization in microfluidic reactors with controlled flow rates (0.1–0.5 mL/min) prolongs half-life to >200 hours, enabling continuous 7-ACA synthesis .
Properties
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5S/c1-4(13)17-2-5-3-18-9-6(11)8(14)12(9)7(5)10(15)16/h6,9H,2-3,11H2,1H3,(H,15,16)/t6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHGZXNAXBPPDL-HZGVNTEJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045342 | |
Record name | 7-Aminocephalosporanic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957-68-6 | |
Record name | 7-Aminocephalosporanic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Aminocephalosporanic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Aminocephalosporanic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-acetoxymethylen-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.259 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-AMINOCEPHALOSPORANIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XI67897RG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.